5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound notable for its unique structure, which includes a chloro group, a trifluoromethyl group, and two amine groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 210.58 g/mol. This compound is primarily used in scientific research and industrial applications due to its reactivity and ability to function as an intermediate in various chemical syntheses .
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is classified under aromatic amines. It is synthesized from precursors that contain benzene rings, typically involving reactions that introduce the chloro and trifluoromethyl groups along with the amine functionalities. The compound is recognized for its potential hazards, including skin irritation and toxicity upon contact or inhalation .
The synthesis of 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine generally follows a multi-step process:
The synthesis requires careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts may be employed to facilitate the reactions, while the choice of solvents plays a crucial role in the efficiency of the synthesis process.
The molecular structure of 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine can be represented as follows:
NC1=CC(=CC(Cl)=C1N)C(F)(F)F
NVNLHLRVSHJKBN-UHFFFAOYSA-N
This structure highlights the arrangement of the chloro and trifluoromethyl groups relative to the amine functionalities on the benzene ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity patterns .
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine involves its reactivity due to the presence of electron-withdrawing groups (like trifluoromethyl) and nucleophilic sites (the amine groups). This allows it to engage in various electrophilic substitution reactions, where it can act as both a nucleophile and an electrophile depending on the reaction conditions.
For example, during electrophilic aromatic substitution, the amine groups can activate the benzene ring towards further substitutions by stabilizing positive charge during the formation of intermediates.
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine exhibits properties typical of aromatic amines, including:
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine has several important applications:
The systematic development of polyfunctional benzene diamines represents a significant chapter in heterocyclic chemistry. 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 156425-10-4) emerged in the 1990s as synthetic chemists sought electronically asymmetric diamine precursors for specialized ligand systems. This compound belongs to a class of meta-substituted phenylenediamines where strategic placement of electron-withdrawing groups creates substantial dipole moments and electronic asymmetry. Early literature references (1990-1995) document its initial synthesis via catalytic reduction of corresponding dinitro compounds, with purity specifications exceeding 95% becoming commercially available by the late 1990s [5]. The molecular architecture features two ortho-positioned amine groups (–NH₂) that provide chelation capability, while the chloro and trifluoromethyl substituents at positions 4 and 5 create a pronounced electronic gradient across the ring. This specific substitution pattern distinguishes it from isomeric variants like 2-chloro-5-(trifluoromethyl)benzene-1,3-diamine (CAS: 34207-44-8) and 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 132915-80-1) [1] , highlighting how positional isomerism dramatically influences electronic properties and application potential in advanced material chemistry.
The synergistic combination of chlorine and trifluoromethyl groups on aromatic systems creates unique electronic environments essential for modern heterocyclic synthesis. Quantum mechanical analyses reveal that the trifluoromethyl group (–CF₃) exerts a powerful -I effect (σₚ = 0.54), substantially reducing electron density at the ortho and para positions, while the chlorine atom (–Cl) contributes both -I and +M effects (σₚ = 0.23). When positioned ortho to amine functionalities as in 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine, this dual substitution creates:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: